2-(Pyridin-4-ylamino)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

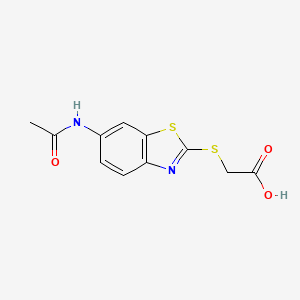

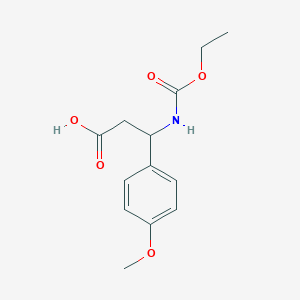

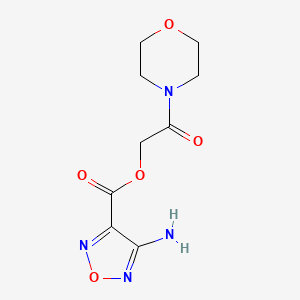

2-(Pyridin-4-ylamino)acetic acid is a heterocyclic organic compound that consists of a pyridine ring and an aminoacetic acid residue. Its chemical formula is C7H8N2O2 .

Molecular Structure Analysis

The molecular structure of 2-(Pyridin-4-ylamino)acetic acid is characterized by a pyridine ring attached to an aminoacetic acid residue. The linear formula is C7H8N2O2 .Applications De Recherche Scientifique

Selective Receptor Agonism

One significant application of a derivative bearing a (pyridin-2-ylamino)acetic acid moiety is in the development of selective EP2 receptor agonists. This has led to the identification of compounds like omidenepag and its prodrug omidenepag isopropyl, which have shown potential in lowering intraocular pressure in glaucoma treatment due to their potent and selective activity towards the human EP2 receptor (Iwamura et al., 2018).

Corrosion Inhibition

Compounds containing the (pyridin-4-ylethyl)thio)acetic acid moiety have been studied for their role in corrosion inhibition. For instance, one study demonstrated that these compounds could significantly inhibit steel corrosion in sulfuric acid solutions, acting as mixed inhibitors and adhering to the Langmuir adsorption isotherm (Bouklah et al., 2005).

Crystal Structure Analysis

Research on the crystal structures of compounds like fluroxypyr, which contain pyridine herbicide derivatives, helps in understanding the intermolecular interactions and the formation of a three-dimensional network via hydrogen bonds and weak π–π interactions (Park et al., 2016).

Synthetic Chemistry

Derivatives of 2-(pyrrolidine-3-yl)acetic acid, which can be related to the core structure of 2-(Pyridin-4-ylamino)acetic acid, have been synthesized as cyclic γ-aminobutyric acid analogs. Such compounds are of interest in the development of new pharmaceuticals and chemical probes (Petz et al., 2019).

Antimicrobial Activity

Synthesis of compounds like 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone has shown significant antimicrobial activity, indicating the potential for developing new antimicrobial agents based on this structural motif (Salimon et al., 2011).

Propriétés

IUPAC Name |

2-(pyridin-4-ylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)5-9-6-1-3-8-4-2-6/h1-4H,5H2,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQSSRNYNMKRHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328773 |

Source

|

| Record name | (PYRIDIN-4-YLAMINO)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-4-ylamino)acetic acid | |

CAS RN |

50823-41-1 |

Source

|

| Record name | (PYRIDIN-4-YLAMINO)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid](/img/structure/B1297217.png)

![4-[(2-Furylmethyl)amino]-3-hydroxythiolane-1,1-dione](/img/structure/B1297219.png)

![1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone](/img/structure/B1297243.png)

![3-Isobutylcarbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1297251.png)